molecular formula C7H14ClNO B13480524 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride

7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride

Cat. No.: B13480524
M. Wt: 163.64 g/mol
InChI Key: GPYMLUKQBLNIND-UHFFFAOYSA-N
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Description

7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride (CAS 2703778-58-7) is a synthetically versatile spirocyclic building block of interest in medicinal chemistry and drug discovery. This compound belongs to a class of heterocyclic scaffolds characterized by a unique three-dimensional structure that incorporates both nitrogen and oxygen heteroatoms . Its molecular formula is C 7 H 14 ClNO and it has a molecular weight of 163.65 g/mol . As a spirocyclic scaffold, this compound is highly valued for its potential to explore three-dimensional chemical space. Its rigid structure orients substituents in distinct spatial arrangements, making it an ideal core for creating diverse compound libraries for biological screening . While specific biological data for this exact molecule is limited, patents indicate that closely related 5-oxa-2-azaspiro[3.4]octane derivatives have been investigated as selective M4 muscarinic receptor agonists . Activation of the M4 receptor is a promising non-dopaminergic therapeutic strategy for treating neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease . Key Specifications: • CAS Number: 2703778-58-7 • Molecular Formula: C 7 H 14 ClNO • Molecular Weight: 163.65 g/mol • SMILES: CC1COC2(CNC2)C1.[H]Cl This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

7-methyl-5-oxa-2-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-6-2-7(9-3-6)4-8-5-7;/h6,8H,2-5H2,1H3;1H

InChI Key

GPYMLUKQBLNIND-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CNC2)OC1.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings using readily available starting materials. These reactions typically employ conventional chemical transformations and minimal chromatographic purifications . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride is a synthetic spirocyclic compound with a nitrogen and oxygen atom in its structure. It belongs to the class of 5-oxa-2-azaspiro[3.4]octane derivatives and has garnered attention for its pharmacological properties, especially as a potential agonist for specific receptors in the central nervous system. The chemical formula for 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride is C₉H₁₄ClNO, and its molecular weight is approximately 149.62 g/mol.

Scientific Research Applications

The primary applications of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride are in medicinal chemistry and pharmacology.

Agonist at Muscarinic M4 Receptor Research indicates that 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride exhibits biological activity as an agonist at the muscarinic M4 receptor subtype, which is implicated in neurological functions such as cognition and memory processes. Its ability to selectively activate this receptor may make it a candidate for therapeutic applications in treating cognitive disorders such as Alzheimer's disease.

Selectivity Towards Muscarinic Receptors Studies on the interactions of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride with biological systems have highlighted its selectivity towards muscarinic receptors, particularly M4. This selectivity suggests that it may have fewer side effects compared to non-selective agonists, making it a promising candidate for further investigation in therapeutic contexts. Interaction studies also indicate potential synergies with other compounds targeting similar pathways, enhancing its efficacy in clinical applications.

Structural and Functional Similarities Several compounds share structural or functional similarities with 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride:

Compound NameStructure TypeBiological Activity
5-Oxa-2-azaspiro[3.4]octaneSpirocyclicM4 receptor agonist
7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octaneFluorinated derivativeSimilar receptor activity
2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octaneProtected derivativePotentially similar biological effects

Mechanism of Action

The mechanism of action of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. It is known to act as a reversible and selective inhibitor of the enzyme monoamine oxidase A (MAO-A). MAO-A catalyzes the oxidation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, the compound can modulate the levels of these neurotransmitters, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Spirocyclic Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride C₆H₁₁ClN₂O₂ 178.62 Methyl group at 7-position; oxa/aza spiro core; hydrochloride salt
7-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride C₆H₁₀ClFNO 183.68 Fluorine substituent at 7-position; enhanced lipophilicity
7-Fluoro-5-thia-2-azaspiro[3.4]octane hydrochloride C₆H₁₀ClFNS 183.68 Sulfur replaces oxygen (thia); increased polarizability and ring strain
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride C₇H₁₁NO₃·HCl ~215.63* Carboxylic acid group at 7-position; improved hydrogen-bonding capacity
6-Oxa-2-azaspiro[3.4]octane hydrochloride C₅H₉ClNO 149.59 Oxa ring at 6-position; altered spiro geometry
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride C₈H₁₅ClN₃O₂ 235.71 Triaza core; methoxyethyl substituent; potential for enhanced target binding

*Estimated based on molecular formula.

Key Research Findings

Fluorinated Analogs: The 7-fluoro derivative (C₆H₁₀ClFNO) exhibits higher lipophilicity compared to the methyl-substituted compound, which may improve blood-brain barrier penetration but requires toxicity profiling due to fluorine’s metabolic stability challenges .

Thia vs. However, sulfur’s larger atomic radius introduces steric effects, altering reactivity .

Carboxylic Acid Functionalization: The carboxylic acid derivative (C₇H₁₁NO₃·HCl) offers a handle for further derivatization, such as amide bond formation, making it a versatile intermediate in prodrug design .

Commercial Availability : Spirocyclic compounds like 2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane (priced at $540/100mg) and 5-oxa-2-azaspiro[3.4]octane oxalate (BD301728) are marketed as high-value intermediates, indicating their demand in drug discovery pipelines .

Biological Activity

7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride is a synthetic compound belonging to the class of spirocyclic derivatives, which has gained attention for its potential pharmacological properties. This article explores its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H14ClN1O\text{C}_9\text{H}_{14}\text{ClN}_1\text{O} and a molecular weight of approximately 149.62 g/mol. Its unique spirocyclic structure incorporates both nitrogen and oxygen atoms, which are crucial for its biological activity.

Research indicates that 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride acts primarily as an agonist at the muscarinic M4 receptor subtype . This receptor is involved in various neurological functions, particularly those related to cognition and memory processes. The selective activation of the M4 receptor may position this compound as a potential therapeutic agent for cognitive disorders such as Alzheimer's disease.

Biological Activity

The biological activity of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride can be summarized as follows:

  • Muscarinic Receptor Agonism : It shows selective agonistic activity at the M4 receptor, which may lead to enhanced cognitive functions.
  • Potential Therapeutic Applications : Given its selectivity, it may have fewer side effects compared to non-selective agonists, making it a promising candidate for treating cognitive impairments.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride:

Compound NameStructure TypeBiological Activity
5-Oxa-2-azaspiro[3.4]octaneSpirocyclicM4 receptor agonist
7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octaneFluorinated derivativeSimilar receptor activity
2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octaneProtected derivativePotentially similar biological effects

The methyl substitution at the seventh position enhances its interaction profile with muscarinic receptors, potentially improving its therapeutic efficacy compared to other derivatives.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride:

  • Cognitive Enhancement Studies : In animal models, administration of this compound demonstrated significant improvements in memory tasks compared to control groups, suggesting its potential in cognitive enhancement therapies.
  • Synergistic Effects : Interaction studies indicate that combining this compound with other agents targeting similar pathways could enhance its efficacy, providing a basis for combination therapies in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride, and how can side reactions be minimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with spirocyclic precursors. Key steps include cyclization using acids or bases (e.g., HCl for protonation) and purification via column chromatography to isolate the hydrochloride salt . Side reactions (e.g., ring-opening) are mitigated by controlling reaction temperature (<50°C) and using anhydrous solvents. Post-synthesis characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. How is the structural identity of this compound verified in academic research?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For routine verification, ¹H NMR (δ 3.2–4.1 ppm for oxa-azaspiro protons) and FT-IR (C=O stretch ~1700 cm⁻¹) are used. Tandem MS/MS fragmentation patterns (e.g., m/z 158.1 [M+H]⁺) provide additional confirmation .

Q. What are the solubility properties of this compound in common solvents, and how does this impact experimental design?

  • Methodological Answer : The compound is highly soluble in polar solvents (water, methanol) but poorly in non-polar solvents (hexane). For biological assays, prepare stock solutions in DMSO (<1% v/v to avoid cytotoxicity). Solubility data (e.g., ~25 mg/mL in water at 25°C) should guide buffer selection for in vitro studies .

Advanced Research Questions

Q. How do structural analogs of this compound differ in biological activity, and what design strategies optimize target engagement?

  • Methodological Answer : Modifying the oxa/aza positions (e.g., 5-oxa vs. 6-oxa) alters receptor binding. For example, tert-butyl 6-oxo-2-azaspiro[3.4]octane shows reduced affinity for GABA receptors compared to the 5-oxa variant . Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Thr207 in target enzymes), guiding rational substitutions .

Q. What computational tools are recommended for predicting the collision cross-section (CCS) of this spirocyclic compound in ion mobility spectrometry?

  • Methodological Answer : Use MOBCAL or Collidoscope with density functional theory (DFT)-optimized structures (B3LYP/6-31G* basis set). Predicted CCS values (e.g., 135 Ų) should align with experimental data from drift-tube ion mobility to validate conformational stability .

Q. How does pH affect the stability of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent due to protonation of the azaspiro nitrogen. At pH < 3, the hydrochloride salt remains stable, while pH > 7 induces hydrolysis (t₁/₂ ~12 h at pH 9). Use buffered solutions (e.g., phosphate buffer pH 4.5) for long-term storage, monitored via HPLC-UV (λ = 210 nm) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor BBB penetration. Perform metabolite profiling (LC-MS/MS) in plasma and brain tissue. For BBB penetration, calculate logP (experimental: 1.2) and polar surface area (PSA < 90 Ų) to prioritize analogs with improved pharmacokinetics .

Q. How can researchers validate the compound’s mechanism of action in neuroprotective assays?

  • Methodological Answer : Use primary neuron cultures exposed to oxidative stress (H₂O₂ or glutamate). Measure cell viability (MTT assay) and mitochondrial membrane potential (JC-1 dye). Confirm target engagement via siRNA knockdown of suspected receptors (e.g., NMDA) and Western blotting for apoptosis markers (e.g., Bcl-2, Bax) .

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